

"kinetic comparison of AmpC beta-lactamase mutants"

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A comprehensive analysis of the kinetic properties of various AmpC β -lactamase mutants reveals critical insights into the mechanisms of antibiotic resistance. This guide provides a comparative overview of the kinetic parameters of different AmpC mutants, details the experimental methodologies used for their characterization, and visualizes key experimental workflows. This information is pivotal for researchers and professionals in the fields of microbiology, biochemistry, and drug development.

Kinetic Comparison of AmpC β -Lactamase Mutants

The kinetic behavior of AmpC β -lactamases and their mutants is crucial for understanding their substrate specificity and efficiency in hydrolyzing β -lactam antibiotics. The key kinetic parameters—Michaelis-Menten constant (K_m), catalytic turnover number (k_{cat}), and catalytic efficiency (k_{cat}/K_m)—quantify the interaction between the enzyme and its substrate.

Quantitative Data Summary

The following tables summarize the kinetic parameters of various plasmid-mediated AmpC β -lactamases against different β -lactam antibiotics. These enzymes, including ACT-1, MIR-1, CMY-1, and CMY-2, are clinically significant and exhibit profiles similar to chromosomal AmpC enzymes, albeit with some key differences.^{[1][2][3]} For instance, CMY-2 shows significantly lower K_m values for cefuroxime, cefotaxime, and oxacillin compared to chromosomal AmpC enzymes.^{[1][2][3]}

Table 1: Kinetic Parameters of Plasmid-Mediated AmpC β -Lactamases for Good Substrates

Enzyme	Substrate	kcat (s ⁻¹)	Km (μM)	kcat/Km (M ⁻¹ s ⁻¹)
ACT-1	Nitrocefin	2,220 ± 150	230 ± 30	9.7 × 10 ⁶
MIR-1	Nitrocefin	1,800 ± 120	150 ± 20	1.2 × 10 ⁷
CMY-1	Nitrocefin	1,500 ± 100	180 ± 25	8.3 × 10 ⁶
CMY-2	Nitrocefin	2,500 ± 200	200 ± 30	1.3 × 10 ⁷

Data adapted from studies on plasmid-encoded class C β-lactamases.[1]

Table 2: Kinetic Parameters of Plasmid-Mediated AmpC β-Lactamases for Poor Substrates

Enzyme	Substrate	kcat (s ⁻¹)	Km (μM)	kcat/Km (M ⁻¹ s ⁻¹)
ACT-1	Cefoxitin	0.5 ± 0.1	50 ± 10	1.0 × 10 ⁴
Cefuroxime	0.2 ± 0.05	100 ± 20	2.0 × 10 ³	2.0 × 10 ⁴
Cefotaxime	0.1 ± 0.02	80 ± 15	1.3 × 10 ³	
MIR-1	Cefoxitin	0.8 ± 0.2	40 ± 8	2.0 × 10 ⁴
Cefuroxime	0.4 ± 0.1	90 ± 18	4.4 × 10 ³	1.0 × 10 ⁴
Cefotaxime	0.3 ± 0.06	70 ± 14	4.3 × 10 ³	
CMY-1	Cefoxitin	0.6 ± 0.1	60 ± 12	1.0 × 10 ⁴
Cefuroxime	0.15 ± 0.03	30 ± 6	5.0 × 10 ³	2.0 × 10 ⁴
Cefotaxime	0.2 ± 0.04	50 ± 10	4.0 × 10 ³	
CMY-2	Cefoxitin	0.7 ± 0.1	35 ± 7	2.0 × 10 ⁴
Cefuroxime	0.3 ± 0.06	20 ± 4	1.5 × 10 ⁴	1.0 × 10 ⁴
Cefotaxime	0.25 ± 0.05	25 ± 5	1.0 × 10 ⁴	
Oxacillin	0.015 ± 0.003	15 ± 3	1.0 × 10 ³	

Data represents a compilation from kinetic studies on plasmid-mediated AmpC enzymes.[1] It is important to note that the hydrolytic properties of AmpC β -lactamases are generally similar, characterized by low V_{max} and high K_m values for third-generation cephalosporins.[4] However, exceptions such as the cefotaxime V_{max} for MIR-1 and MOX-1 exist.[4]

Experimental Protocols

The characterization of AmpC β -lactamase mutants involves several key experimental procedures, from gene cloning and protein expression to purification and kinetic analysis.

Gene Cloning, Site-Directed Mutagenesis, and Expression

- **Bacterial Strains and Plasmids:** Escherichia coli strains such as DH5 α and BL21(DE3) are commonly used as host organisms for cloning and expression, respectively.[3] Plasmids like pGEM-T-easy are utilized for cloning PCR products, and expression vectors such as pET26b(+) are used for producing the β -lactamase enzymes.[3]
- **Gene Amplification:** The genes encoding different β -lactamases are amplified using PCR.[3] Primers are designed to introduce specific restriction sites (e.g., NdeI and HindIII) for subsequent cloning into expression vectors.[3]
- **Site-Directed Mutagenesis:** To create specific mutations, site-directed mutagenesis is performed. This technique allows for the substitution of specific amino acids to study their impact on enzyme function. Kits like the Transformer Site-Directed Mutagenesis Kit are often employed for this purpose.[5]
- **Protein Expression:** For protein production, a preculture is grown overnight and then used to inoculate a larger volume of fresh medium (e.g., LB or 2XYT) containing the appropriate antibiotic for selection.[3] The cultures are incubated at a specific temperature (e.g., 28°C or 37°C), and protein expression is induced by adding isopropyl- β -D-thiogalactopyranoside (IPTG) at a specific optical density.[3]

Protein Purification

The purification of the expressed β -lactamases is a critical step to ensure accurate kinetic measurements. A typical purification protocol involves the following steps:

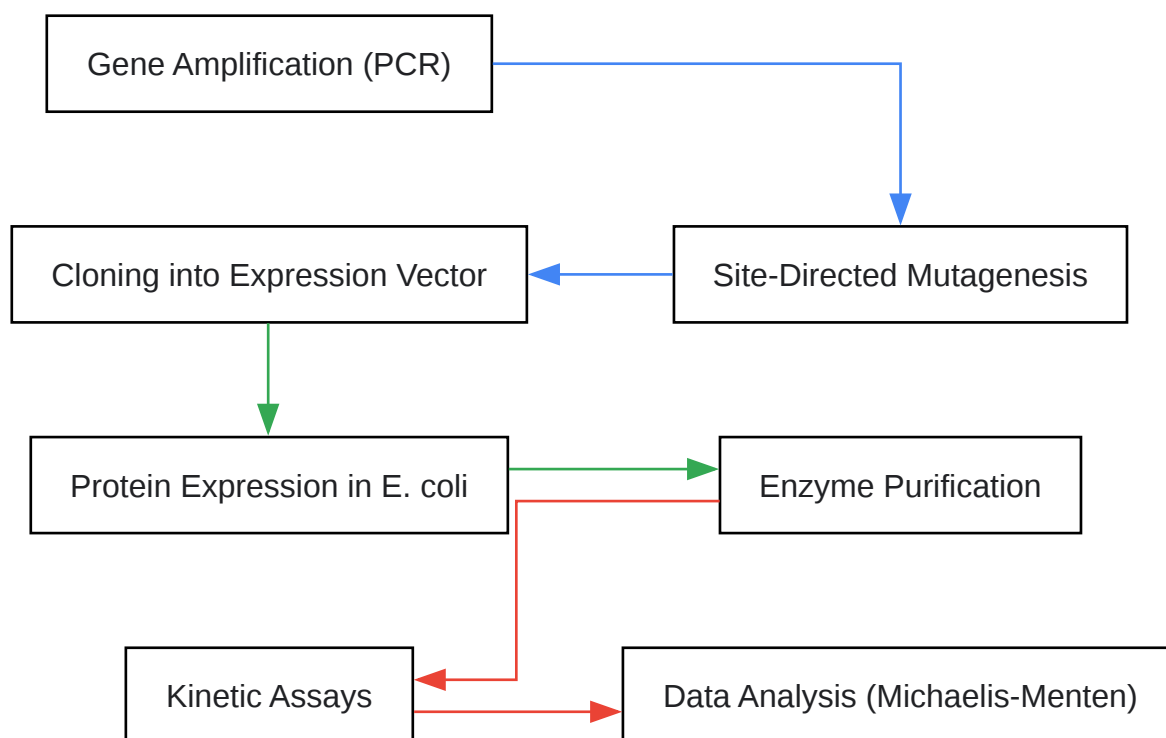
- **Cell Lysis:** Bacterial cells are harvested by centrifugation and resuspended in a suitable buffer. Lysis is achieved through methods like sonication or French press.
- **Centrifugation:** The cell lysate is centrifuged to remove cellular debris.
- **Chromatography:** The supernatant containing the soluble protein is subjected to one or more chromatography steps. Common techniques include:
 - **Ion-exchange chromatography:** Using resins like DEAE-Sepharose or Q-Sepharose.
 - **Size-exclusion chromatography:** To separate proteins based on their size.
 - **Affinity chromatography:** If the protein is tagged (e.g., with a His-tag).
- **Purity Assessment:** The purity of the enzyme is assessed by SDS-PAGE.

Kinetic Assays

- **Spectrophotometric Monitoring:** The hydrolysis of β -lactam substrates is typically monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength. For example, the hydrolysis of nitrocefin can be followed at 482 nm.
- **Determination of Kinetic Parameters:** To determine K_m and k_{cat} values, initial rates of hydrolysis are measured at various substrate concentrations. The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis.
- **Inhibition Assays:** To determine the inhibition constant (K_i), the enzyme activity is measured in the presence of different concentrations of an inhibitor.

Visualizations

The following diagrams illustrate the general workflow for the kinetic characterization of AmpC β -lactamase mutants and the fundamental reaction mechanism of serine β -lactamases.

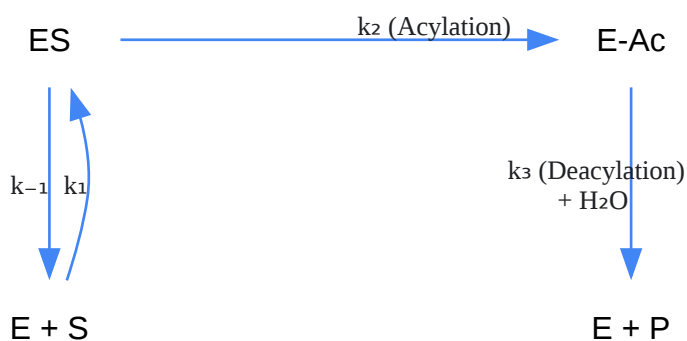


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Caption: Workflow for kinetic characterization of AmpC mutants.

Product (Hydrolyzed β -lactam)Substrate (β -lactam)

Enzyme (AmpC)

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Caption: Reaction mechanism of serine β -lactamases.

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